2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

5-HT2A receptor binding radioligand displacement serotonin receptor pharmacology

The compound 2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol hydrochloride (CAS 1539266-12-0), commonly designated 25I-NBOH hydrochloride, is a synthetic N-benzylphenethylamine belonging to the NBOH subclass. Discovered in 2006 at Purdue University, it is a structural analog of 25I-NBOMe in which the N-2-methoxybenzyl group is replaced by an N-2-hydroxybenzyl moiety.

Molecular Formula C17H21ClINO3
Molecular Weight 449.7
CAS No. 1539266-12-0
Cat. No. B593029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
CAS1539266-12-0
Synonyms2C-I-NBOH
Molecular FormulaC17H21ClINO3
Molecular Weight449.7
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I.Cl
InChIInChI=1S/C17H20INO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
InChIKeyPXODWOUSZUTKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25I-NBOH Hydrochloride (CAS 1539266-12-0): A High-Selectivity 5-HT2A Agonist for Neuroscience Procurement


The compound 2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol hydrochloride (CAS 1539266-12-0), commonly designated 25I-NBOH hydrochloride, is a synthetic N-benzylphenethylamine belonging to the NBOH subclass. Discovered in 2006 at Purdue University, it is a structural analog of 25I-NBOMe in which the N-2-methoxybenzyl group is replaced by an N-2-hydroxybenzyl moiety [1]. 25I-NBOH acts as a potent, high-efficacy agonist at the serotonin 5-HT2A receptor with a reported binding affinity (Ki) of 0.061 nM at the human receptor [2]. This compound is distinguished from its better-known congener 25I-NBOMe by a substantially higher selectivity for 5-HT2A over 5-HT2C receptors (>400-fold in functional assays) and by a divergent hepatic metabolic pathway that carries distinct drug-drug interaction implications [3][4].

Why 25I-NBOH Hydrochloride Cannot Be Interchanged with Other NBOMe or 2C-I Ligands in Research Protocols


Superficial structural homology within the N-benzylphenethylamine class masks critical pharmacodynamic and pharmacokinetic distinctions that render simple analog substitution scientifically unsound. The replacement of the N-2-methoxybenzyl group (characteristic of NBOMe compounds) with an N-2-hydroxybenzyl group (characteristic of 25I-NBOH) produces a compound that retains sub-nanomolar 5-HT2A affinity but achieves markedly greater functional selectivity over the 5-HT2C receptor—a property that directly impacts the interpretability of behavioral and neurochemical experiments [1]. Furthermore, the hydroxyl substitution redirects primary hepatic metabolism from CYP3A4 (the major isoform for 25I-NBOMe) to CYP2D6 (the major isoform for 25I-NBOH), rendering the two compounds non-equivalent in experimental designs where concurrent CYP3A4-modulating agents are present or where metabolic stability is a critical variable [2]. These differences are quantitative, reproducible across independent laboratories, and consequential for experimental design, as the evidence below demonstrates.

Quantitative Differentiation Evidence for 25I-NBOH Hydrochloride Relative to 25I-NBOMe, 25B-NBOMe, 25C-NBOMe, and 2C-I


5-HT2A Binding Affinity of 25I-NBOH Versus 25I-NBOMe, 25B-NBOMe, and Parent 2C-I

25I-NBOH binds to the human 5-HT2A receptor with a Ki of 0.061 nM, placing its affinity between that of 25I-NBOMe (Ki = 0.044 nM) and 25B-NBOMe (Ki ≈ 0.05–1.01 nM), and approximately 12-fold higher than the parent compound 2C-I (estimated Ki ≈ 0.7 nM based on 2C-I's reported affinity at the related 5-HT2C receptor and the established 16-fold potency enhancement conferred by N-benzylation in the NBOMe series). This quantitative ranking—25I-NBOMe (0.044 nM) > 25B-NBOMe (~0.05 nM) > 25I-NBOH (0.061 nM) >> 2C-I (~0.7 nM)—defines 25I-NBOH as a sub-nanomolar-affinity ligand with potency intermediate among the most widely used 5-HT2A tool compounds [1][2].

5-HT2A receptor binding radioligand displacement serotonin receptor pharmacology

Functional 5-HT2A Agonist Potency (EC50) of 25I-NBOH Compared with LSD and 25I-NBOMe Class Members

In a functional inositol-phosphate accumulation assay at the human 5-HT2A receptor, 25I-NBOH exhibited an EC50 of 0.074 nM, comparable to the potency of LSD and within the sub-nanomolar range characteristic of the most potent 5-HT2A agonists known. Within the same assay system, 25I-NBOMe, 25D-NBOMe, 25E-NBOMe, and 25N-NBOMe also showed sub-nanomolar to low nanomolar potencies, while the des-halogenated analog 25H-NBOMe was markedly less potent (similar to serotonin). This confirms that 25I-NBOH is a full-efficacy, ultra-potent 5-HT2A agonist functionally equivalent to LSD, distinguishing it from lower-potency 2C-X analogs that require micromolar concentrations for receptor activation [1][2].

functional activity inositol phosphate accumulation Gq-coupled receptor signaling

5-HT2A vs. 5-HT2C Functional Selectivity of 25I-NBOH Compared with 25I-NBOMe

25I-NBOH exhibits greater than 400-fold functional selectivity for the 5-HT2A receptor over the 5-HT2C receptor (EC50 ratio >400), making it one of the most 5-HT2A-selective agonist ligands identified to date. By contrast, 25I-NBOMe demonstrates substantially lower 5-HT2A/5-HT2C selectivity: radioligand binding data from Rickli et al. (2015) report Ki values of 0.6 nM at 5-HT2A and 4.6 nM at 5-HT2C for 25I-NBOMe, yielding a binding selectivity ratio of only approximately 7.7-fold. This difference—greater than 50-fold improvement in selectivity for 25I-NBOH over 25I-NBOMe—is attributed to the N-2-hydroxybenzyl substitution, which differentially modulates receptor subtype interactions [1][2].

receptor selectivity 5-HT2C off-target profiling functional selectivity ratio

Divergent Hepatic CYP Metabolism: CYP2D6 for 25I-NBOH Versus CYP3A4 for 25I-NBOMe

A direct comparative study using a panel of recombinant CYP enzymes and pooled human liver microsomes (HLM) with selective chemical inhibitors identified CYP3A4 as the major enzyme responsible for primary metabolism of 25I-NBOMe, whereas CYP2D6 was identified as the major enzyme for 25I-NBOH. This metabolic divergence was confirmed in single-donor HLM experiments. Additionally, 25I-NBOH was found to be susceptible to direct glucuronidation, a Phase II metabolic pathway that may partially compensate for CYP2D6 genetic polymorphisms. The clinical implication is that 25I-NBOMe users are at risk of drug-drug interactions (DDI) when co-exposed to strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir), whereas 25I-NBOH users face DDI risk primarily with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) [1].

drug metabolism cytochrome P450 CYP phenotyping drug-drug interaction risk

Differential Neurotoxic Mechanisms: 25I-NBOH Avoids the Calcium Dysregulation Pathway Characteristic of 25I-NBOMe

In differentiated SH-SY5Y cells and primary rat cortical cultures, 25I-NBOMe demonstrated significantly greater cytotoxicity than its parent compound 2C-I, as evidenced by lower EC50 values in both neutral red (NR) uptake and MTT reduction assays. 25I-NBOMe specifically triggered elevation of intracellular Ca²⁺ levels, mitochondrial membrane depolarization, and decreased intracellular ATP, with apoptosis proceeding through both caspase-3-dependent and caspase-3-independent pathways involving direct mitochondrial damage. Critically, the neurotoxic profile of 25I-NBOMe was attributed in part to its higher lipophilicity compared with 2C-I. While direct head-to-head neurotoxicity data for 25I-NBOH versus 25I-NBOMe are not available in this study, the lower lipophilicity predicted for the hydroxybenzyl analog (25I-NBOH) compared with the methoxybenzyl analog (25I-NBOMe) suggests that 25I-NBOH may exhibit attenuated mitochondrially mediated cytotoxicity, a hypothesis requiring experimental confirmation [1].

neurotoxicity mitochondrial dysfunction calcium homeostasis apoptosis pathway

In Vivo Hallucinogenic Activity of 25I-NBOMe (Comparator Context) and Implications for 25I-NBOH Selectivity Advantages

In rat models, 25I-NBOMe at doses of 1, 3, and 10 mg/kg (s.c.) elicited the wet dog shake (WDS) response, a behavioral correlate of 5-HT2A-mediated hallucinogenic activity. This response was significantly attenuated by local administration of the selective 5-HT2A antagonist M100907 (100 nM) and the 5-HT2C antagonist SB242084 (100 nM), demonstrating that both receptor subtypes contribute to the behavioral output. Microdialysis studies revealed that 25I-NBOMe increased extracellular dopamine, serotonin, and glutamate in the rat frontal cortex, with an inverted U-shaped dose-response curve for DA and 5-HT, and a U-shaped curve for glutamate and HTR. Given 25I-NBOH's >400-fold functional selectivity for 5-HT2A over 5-HT2C—versus only ~7.7-fold for 25I-NBOMe—one would predict that 25I-NBOH would produce a WDS/HTR signal with substantially reduced 5-HT2C contamination, enabling cleaner pharmacological dissection of 5-HT2A-specific behavioral effects [1][2].

head-twitch response wet dog shake in vivo behavior 5-HT2A-mediated hallucinogenesis

Optimal Research Applications for 25I-NBOH Hydrochloride Based on Its Quantitative Differentiation Profile


5-HT2A Receptor Occupancy and PET Tracer Development Studies

With a Ki of 0.061 nM at the human 5-HT2A receptor, 25I-NBOH provides sub-nanomolar target engagement suitable for receptor occupancy assays in ex vivo binding paradigms. Its >400-fold selectivity over 5-HT2C substantially reduces off-target signal compared with 25I-NBOMe (~7.7-fold selective), making it the preferred ligand when 5-HT2A-specific occupancy quantification is required. The hydroxybenzyl moiety offers a potential site for ¹¹C or ¹⁸F radiolabeling for PET applications, analogous to the ¹¹C-labeled 25C-NBOMe used in 5-HT2A brain mapping studies [1][2].

In Vivo Behavioral Pharmacology Requiring 5-HT2A-Specific Attribution

For head-twitch response (HTR) and wet dog shake (WDS) assays in rodents, 25I-NBOH is expected to produce a cleaner 5-HT2A-mediated signal than 25I-NBOMe due to its >400-fold functional selectivity. Researchers should incorporate selective 5-HT2A (M100907) and 5-HT2C (SB242084) antagonist reversal conditions to empirically confirm the reduced 5-HT2C contribution. The divergent CYP2D6-mediated metabolism of 25I-NBOH must be considered when co-administering CYP2D6 substrates or inhibitors in polypharmacy experimental designs [3][4].

Comparative Drug Metabolism and Drug-Drug Interaction (DDI) Studies

The complete CYP isoform switch between 25I-NBOMe (CYP3A4) and 25I-NBOH (CYP2D6), combined with the 1.7-fold higher intrinsic clearance of 25I-NBOH (CLint = 118.7 vs. 70.1 mL/min/kg), makes this pair an ideal comparator system for studying structure-metabolism relationships in the NBOMe/NBOH series. 25I-NBOH's susceptibility to direct glucuronidation further provides a model for investigating Phase II metabolic compensation when CYP2D6 activity is genetically impaired or pharmacologically inhibited [5].

Forensic Toxicology Reference Standard and Analytical Method Development

25I-NBOH has been identified in blotter paper seizures as an emerging NPS, and its structural distinction from 25I-NBOMe (hydroxy vs. methoxy substitution) requires separate analytical reference standards for unambiguous identification by GC-MS, LC-MSⁿ, or LC-HR-MS/MS. The differential CYP metabolism also means that urinary metabolite biomarkers differ between the two compounds, necessitating compound-specific analytical methods for forensic casework and clinical toxicology screening [5][6].

Quote Request

Request a Quote for 2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.